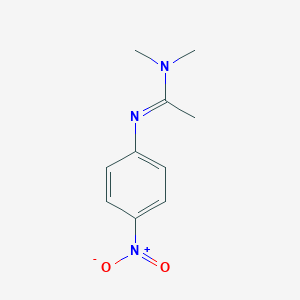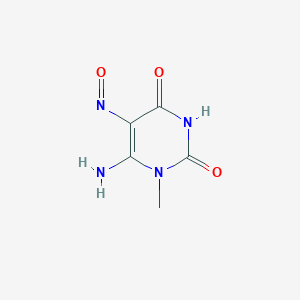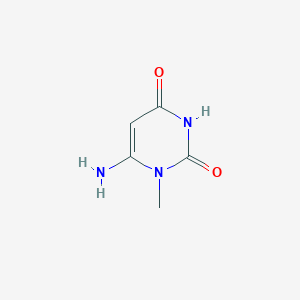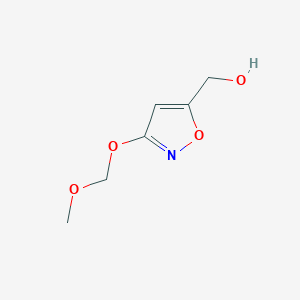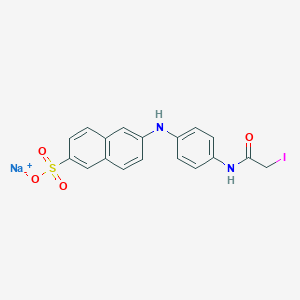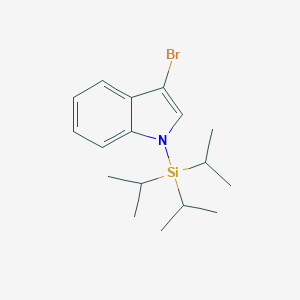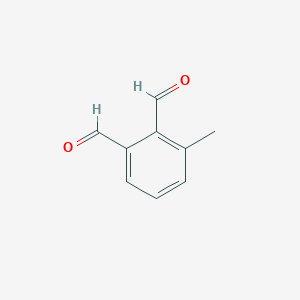
3-Methylphthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
作用機序
Target of Action
3-Methylphthalaldehyde is a chemical compound with the molecular formula C9H8O2 . . The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects . As of now, the specific mode of action of this compound is not well-documented. Understanding the interaction between this compound and its targets would provide valuable insights into the resulting changes in biological processes.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next It’s worth noting that phthalates, a group of compounds structurally similar to this compound, have been reported to be degraded by a wide variety of microorganisms under various conditions .
実験室実験の利点と制限
The advantages of using 3-Methylphthalaldehyde as a fluorescent probe for detecting ROS in biological systems are its high sensitivity and specificity. It can detect ROS at concentrations as low as nanomolar levels. Additionally, it is easy to use and does not require any specialized equipment. However, the limitations of using this compound include its limited solubility in aqueous solutions and its sensitivity to pH changes. Therefore, it is important to carefully optimize the experimental conditions to ensure accurate and reliable results.
将来の方向性
There are several future directions for the use of 3-Methylphthalaldehyde in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. By detecting ROS in biological systems, this compound can help identify potential targets for drug development. Additionally, this compound can be used in the development of new diagnostic tools for diseases associated with oxidative stress. Finally, the synthesis of new derivatives of this compound with improved solubility and sensitivity could lead to the development of even more sensitive and specific probes for detecting ROS in biological systems.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research in the field of oxidative stress. Its high sensitivity and specificity make it an ideal fluorescent probe for detecting ROS in biological systems. While there are limitations to its use, careful optimization of experimental conditions can ensure accurate and reliable results. Looking forward, there are several exciting future directions for the use of this compound in scientific research, including the development of new therapies and diagnostic tools for diseases associated with oxidative stress.
合成法
The synthesis of 3-Methylphthalaldehyde can be achieved through the oxidation of 3-methylphthalide with potassium permanganate in the presence of sulfuric acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 89-91°C. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
3-Methylphthalaldehyde is widely used in scientific research as a fluorescent probe for detecting the presence of ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological processes. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

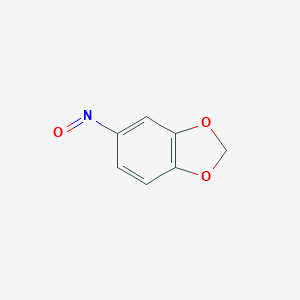
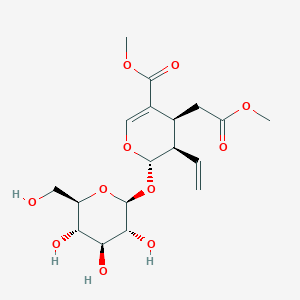
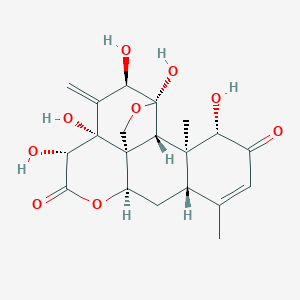
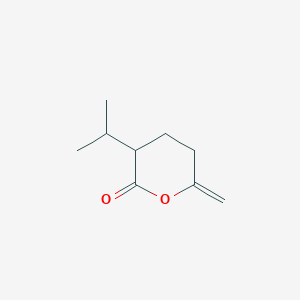
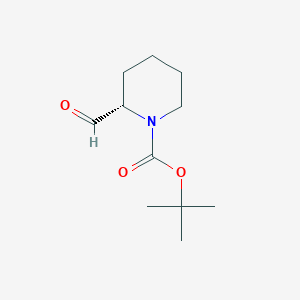
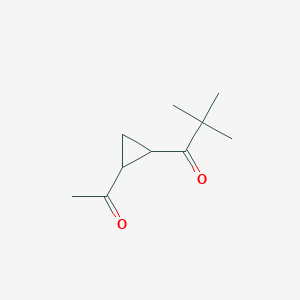

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
